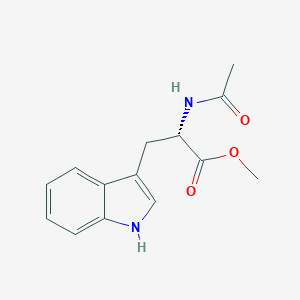

Methyl N-acetyl-L-tryptophanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECNVJPYDPBAM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950962 | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2824-57-9 | |

| Record name | N-Acetyltryptophan methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-L-TRYPTOPHAN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) is a chemically modified derivative of the essential amino acid L-tryptophan, frequently utilized in peptide synthesis, drug design, and as a substrate in enzymatic assays.[1][2] Its N-acetylation and C-terminal esterification significantly alter its physicochemical properties compared to the parent molecule, notably increasing its hydrophobicity and influencing its solubility and potential biological interactions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Ac-Trp-OMe, including detailed experimental protocols for their determination and a summary of available data to aid researchers in its application.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Ac-Trp-OMe are summarized below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

General and Physical Properties

A compilation of the general and physical properties of Ac-Trp-OMe is presented in Table 1. The compound is typically a white to off-white powder at room temperature.[1][2]

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | [1] |

| Synonyms | Ac-L-Trp-OMe, N-Acetyl-L-tryptophan methyl ester | [1][2] |

| CAS Number | 2824-57-9 | [2][3] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [1][2][3] |

| Molecular Weight | 260.29 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 152.5 °C | [1] |

| Boiling Point | 512.1 ± 40.0 °C (Predicted) | [1] |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility Profile

Table 2: Solubility of L-Tryptophan Methyl Ester Hydrochloride at 298.15 K (25 °C) [4]

| Solvent | Mole Fraction (x₁) |

| Methanol | 0.033403 |

| Water | 0.011939 |

| Ethanol | 0.007368 |

| n-Propanol | 0.003708 |

| n-Butanol | 0.002632 |

| Isobutanol | 0.001716 |

| sec-Butanol | 0.001651 |

| Isopropanol | 0.001573 |

| Propanone (Acetone) | 0.000605 |

| 2-Butanone | 0.000401 |

| Ethyl Acetate | 0.000074 |

| Acetonitrile | 0.000065 |

Lipophilicity and Acidity

The lipophilicity and acidity of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties. Table 3 provides the predicted octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) for Ac-Trp-OMe.

| Parameter | Value (Predicted) | Reference |

| logP | 1.77900 | [5] |

| pKa | 14.73 ± 0.46 | [2] |

The positive logP value confirms the hydrophobic nature of Ac-Trp-OMe, suggesting a preference for lipid environments over aqueous ones. The high predicted pKa value indicates that the N-H proton of the indole ring is very weakly acidic.

Experimental Protocols

Accurate determination of physicochemical properties is paramount for reproducible research. This section outlines detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus and Materials:

-

Thermostated shaker or orbital incubator

-

Vials or flasks with screw caps

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system

-

Ac-Trp-OMe

-

Solvents of interest (e.g., water, ethanol, DMSO)

Procedure:

-

Add an excess amount of Ac-Trp-OMe to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a thermostated shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.

-

Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of Ac-Trp-OMe in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility from the determined concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the gold standard for the experimental determination of the octanol-water partition coefficient.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Apparatus and Materials:

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Ac-Trp-OMe

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Prepare a stock solution of Ac-Trp-OMe in either water-saturated n-octanol or n-octanol-saturated water.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase to the funnel or tube.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the phases to separate completely. Centrifugation may be used to facilitate phase separation.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of Ac-Trp-OMe in each phase using a suitable analytical method (UV-Vis or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Caption: Experimental workflow for logP determination.

Biological Context and Applications

Ac-Trp-OMe serves as a valuable tool in various research areas. Its primary applications include:

-

Peptide Synthesis: The N-acetyl and C-terminal methyl ester groups act as protecting groups, allowing for the controlled incorporation of the tryptophan residue into peptide chains.

-

Enzyme Substrate: It is a known substrate for the enzyme chymotrypsin, making it useful for studying enzyme kinetics and inhibition.[2]

-

Drug Design and Development: As a derivative of a crucial amino acid, it is employed in structure-activity relationship studies to understand the role of the tryptophan side chain in ligand-receptor interactions.[1] Its increased hydrophobicity can also be exploited to study membrane permeability.[1]

It is important to note that while L-tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, there is no direct evidence to suggest that Ac-Trp-OMe itself is a signaling molecule in biological pathways.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N-acetyl-L-tryptophan methyl ester. The presented data, compiled from various sources, and the detailed experimental protocols offer a valuable resource for researchers working with this compound. A thorough understanding of its solubility, lipophilicity, and other physical characteristics is essential for its effective application in peptide chemistry, enzymology, and drug discovery. While experimental data for some properties remain to be fully elucidated, the information provided herein serves as a strong foundation for future research and development endeavors involving Ac-Trp-OMe.

References

- 1. Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K | Semantic Scholar [semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. figshare.com [figshare.com]

- 5. medchemexpress.com [medchemexpress.com]

"Methyl N-acetyl-L-tryptophanate CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl N-acetyl-L-tryptophanate, a derivative of the essential amino acid L-tryptophan. This document details its physicochemical properties, synthesis, and potential applications, with a focus on experimental protocols and relevant biological pathways.

Compound Identification and Properties

This compound is an N-acetylated and C-terminally methylated form of L-tryptophan. These modifications alter its chemical properties, such as hydrophobicity, which can influence its biological activity and experimental utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 2824-57-9 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [2][3] |

| Molecular Weight | 260.29 g/mol | [2][4][5][6] |

| IUPAC Name | methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | [3][4] |

| Synonyms | Ac-Trp-OMe, N-Acetyl-L-tryptophan Methyl Ester | [1][7] |

| Appearance | White to off-white powder | [3] |

| Purity | >98.0% (HPLC) | [1] |

| Melting Point | 154.0 to 158.0 °C | [1] |

| Storage | Room Temperature | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from L-tryptophan. The first step involves the esterification of the carboxylic acid group, followed by the acetylation of the α-amino group.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride

This procedure is based on the Fischer-Speier esterification method.

-

Materials:

-

L-Tryptophan

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Methodology:

-

Suspend L-Tryptophan in anhydrous methanol in a round-bottom flask at 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension with constant stirring. This in situ generates HCl, which catalyzes the esterification.

-

Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-Tryptophan methyl ester hydrochloride.

-

The crude product can be purified by recrystallization.

-

Step 2: N-Acetylation of L-Tryptophan Methyl Ester

This procedure utilizes acetic anhydride for the acetylation of the amino group.

-

Materials:

-

L-Tryptophan Methyl Ester Hydrochloride

-

Acetic anhydride

-

A suitable base (e.g., triethylamine or sodium acetate)

-

Anhydrous solvent (e.g., dichloromethane or pyridine)

-

Round-bottom flask with magnetic stirrer

-

-

Methodology:

-

Dissolve L-Tryptophan methyl ester hydrochloride in the chosen anhydrous solvent.

-

Add the base to neutralize the hydrochloride and liberate the free amine.

-

Cool the solution to 0°C and add acetic anhydride dropwise with stirring.

-

Allow the reaction to proceed at room temperature until completion, monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried, and the solvent is evaporated to yield this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Biological Context and Applications

This compound and its parent compound, N-acetyl-L-tryptophan, are of significant interest in biomedical research due to their relationship with L-tryptophan metabolism and potential therapeutic activities.

L-Tryptophan Metabolic Pathways

L-tryptophan is an essential amino acid that is metabolized through several key pathways, primarily the kynurenine and serotonin pathways. These pathways produce a variety of bioactive molecules that are crucial for normal physiological function.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methyl N-acetyl-L-tryptophanate: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-acetyl-L-tryptophanate is a derivative of the essential amino acid L-tryptophan. This guide provides a technical overview of its known biological activities, focusing on its role as a substrate for enzymatic reactions. The information presented is collates available quantitative data, outlines experimental methodologies as reported in the literature, and visualizes the key enzymatic processes. This document is intended to serve as a resource for researchers investigating enzyme kinetics, developing novel peptide analogs, or exploring tryptophan metabolism.

Chemical Properties

| Property | Value |

| IUPAC Name | methyl (2S)-2-(acetylamino)-3-(1H-indol-3-yl)propanoate |

| Synonyms | Ac-L-Trp-OMe, N-Acetyl-L-tryptophan methyl ester |

| CAS Number | 2824-57-9 |

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be inferred from standard organic chemistry procedures for the esterification of N-acetylated amino acids. The general approach involves two main steps:

-

N-acetylation of L-tryptophan: This is typically achieved by reacting L-tryptophan with acetic anhydride in a suitable solvent.

-

Esterification of N-acetyl-L-tryptophan: The resulting N-acetyl-L-tryptophan is then esterified to its methyl ester. This can be accomplished using methods such as Fischer-Speier esterification (reacting with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride) or by using a milder methylating agent.

A general workflow for the synthesis is depicted below.

Biological Activity: Enzyme Substrate

The primary documented biological relevance of this compound is its use as a substrate in enzymatic assays, particularly for proteases and dioxygenases.

Substrate for α-Chymotrypsin

This compound is a well-characterized substrate for the serine protease α-chymotrypsin. The enzyme catalyzes the hydrolysis of the methyl ester bond.

The kinetic parameters for the hydrolysis of this compound by α-chymotrypsin are pH-dependent. The following table summarizes the Michaelis-Menten constant (Km) and the catalytic constant (kcat) at various pH values.

| pH | Km (mM) | kcat (s-1) |

| 8.00 | 6.7 ± 0.6 | - |

| 8.45 | 5.6 ± 0.7 | - |

| 8.61 | 8.8 ± 0.5 | - |

| 9.64 | >17 | - |

| 10.16 | >61 | - |

| 11.22 | 47 ± 10 | 468 ± 22 |

| 11.36 | >40 | >640 |

| 11.64 | >25 | >600 |

| 11.65 | >40 | >800 |

Data extracted from a study on the alkaline pH dependence of chymotrypsin reactions. The kcat values were reported to be independent of pH from 8 to 11.6 in a related experiment with the ethyl ester.

Based on available literature, a general protocol for determining the kinetics of α-chymotrypsin with this compound can be outlined as follows.

Materials:

-

α-Chymotrypsin

-

This compound (Substrate)

-

Buffer solution (e.g., phosphate or carbonate buffer for different pH ranges)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the substrate, this compound.

-

Prepare a series of buffers to maintain the desired pH for each experiment.

-

Prepare a stock solution of α-chymotrypsin.

-

In a cuvette, mix the buffer and the substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Monitor the reaction progress by measuring the change in absorbance over time using a spectrophotometer. The hydrolysis of the ester bond can be followed by monitoring the change in the UV spectrum.

-

Calculate the initial reaction rates from the absorbance data.

-

Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.

Note: Specific details such as the wavelength for monitoring, exact buffer compositions, and enzyme/substrate concentrations may need to be optimized for specific experimental setups.

Model Substrate for Tryptophan 2,3-Dioxygenase (TDO)

This compound has been used as a model substrate to study the activity of Catalase I from Bacillus stearothermophilus as a tryptophan 2,3-dioxygenase (TDO). In this reaction, the indole ring of the tryptophan derivative is opened through the insertion of molecular oxygen.

The following is a summary of the experimental conditions reported for the Catalase I-catalyzed dioxygenation of this compound.

Reaction Components:

-

Substrate: this compound

-

Enzyme: Catalase I from Bacillus stearothermophilus

-

Buffer: Phosphate buffer (pH 7.0) containing 5-10% ethanol

-

Reducing Agent: Sodium dithionite (Na2S2O4)

-

Atmosphere: Oxygen (O2)

General Procedure:

-

A reaction mixture is prepared containing the substrate, enzyme, and reducing agent in the buffer.

-

The reaction is carried out at a controlled temperature (e.g., 30°C) under an oxygen atmosphere for a defined period (e.g., 24 hours).

-

The reaction is quenched, and the amounts of the unreacted substrate and the ring-opened product are quantified.

Analytical Method:

-

High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify the substrate and the product.

Other Reported Biological Involvements

Spin-Labeling Studies

This compound has been utilized in spin-labeling studies. These studies, which employ techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, help in determining the conformation of molecules in different solvent environments. This application is primarily biophysical and provides insights into molecular structure rather than a direct physiological or pharmacological activity.

Involvement in Signaling Pathways

Based on a review of the available scientific literature, there is currently no documented evidence to suggest that this compound is directly involved in any specific cellular signaling pathways. Its biological roles appear to be confined to its utility as an enzyme substrate in in vitro studies.

Conclusion

This compound is a valuable tool for biochemical and biophysical research. Its primary and most well-documented biological activity is as a substrate for the enzyme α-chymotrypsin, for which kinetic data is available. It also serves as a model substrate for studying tryptophan 2,3-dioxygenase activity. While its synthesis follows standard chemical principles, a detailed, publicly available protocol is scarce. There is no current evidence of its direct involvement in cellular signaling. Future research may uncover novel biological roles for this tryptophan derivative.

Methyl N-acetyl-L-tryptophanate: A Core Precursor in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetyl-L-tryptophanate, an esterified and N-acetylated derivative of the essential amino acid L-tryptophan, is emerging as a pivotal precursor in the landscape of contemporary drug discovery. Its unique structural modifications—conferring increased lipophilicity and stability compared to its parent molecule—make it an attractive starting point for the synthesis of a diverse array of biologically active compounds.[1][] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, its role as a precursor to bioactive molecules, and the pharmacological significance of its derivatives, with a particular focus on neuroprotection and anti-inflammatory pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.

| Property | Value | Reference(s) |

| IUPAC Name | Methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | [] |

| Synonyms | Ac-L-Trp-OMe, N-Acetyl-L-tryptophan Methyl Ester | [] |

| CAS Number | 2824-57-9 | [] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [] |

| Molecular Weight | 260.29 g/mol | [] |

| Appearance | White to off-white powder | [] |

| Melting Point | 152.5 °C | [] |

| Solubility | Soluble in methanol, DMF, DCM | [3] |

| Purity (Typical) | >98.0% (HPLC) |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the readily available amino acid L-tryptophan. The first step involves the esterification of the carboxylic acid, followed by the acetylation of the primary amine.

Experimental Workflow: Synthesis

Detailed Experimental Protocols

Protocol 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride

This protocol is adapted from established methods for the Fischer-Speier esterification of amino acids.[4]

-

Reaction Setup: Suspend L-tryptophan (20.4 g, 100 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (10 mL, 137 mmol) dropwise to the stirred suspension over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid, L-tryptophan methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether to yield a white crystalline solid.

Protocol 2: Synthesis of this compound

This protocol is a standard N-acetylation procedure for amino esters using acetic anhydride.[5][6]

-

Preparation of Free Base: Dissolve L-tryptophan methyl ester hydrochloride (12.7 g, 50 mmol) in dichloromethane (DCM, 150 mL). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir until the effervescence ceases and the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Reaction Setup: Place the DCM solution of L-tryptophan methyl ester in a round-bottom flask and cool to 0 °C in an ice bath. Add triethylamine (7.6 mL, 55 mmol, 1.1 eq).

-

Reagent Addition: To the stirred solution, add acetic anhydride (5.2 mL, 55 mmol, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a white to off-white solid.

Role as a Precursor in Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The N-acetyl and methyl ester groups offer protection to the amine and carboxylic acid functionalities, respectively, allowing for selective modification of the indole ring. Furthermore, the methyl ester increases the compound's hydrophobicity, which can be advantageous for its use in peptide synthesis and as a potential pro-drug to enhance bioavailability.[]

Precursor to N-acetyl-L-tryptophan (NAT) and its Analogs

This compound is the direct precursor to N-acetyl-L-tryptophan (NAT) via simple ester hydrolysis. NAT has demonstrated significant neuroprotective and anti-inflammatory properties. It is likely that the methyl ester acts as a pro-drug in vivo, being converted to the active carboxylic acid by esterases.

Neuroprotective and Anti-inflammatory Activity of NAT

Recent studies have highlighted the therapeutic potential of NAT in neurodegenerative diseases. In a rat model of Alzheimer's disease induced by amyloid-β oligomers, administration of NAT significantly improved cognitive function.[4][7] This was accompanied by a reduction in key inflammatory markers in the hippocampus and frontal cortex.

| Biomarker | Effect of NAT (50 mg/kg) | Fold/Percent Change (vs. Disease Model) | Reference(s) |

| TNF-α (Frontal Cortex) | Reduction | ↓ ~44.5% | [7] |

| IL-6 (Hippocampus) | Reduction | ↓ ~39.4% | [7] |

| Substance P (Frontal Cortex) | Reduction | ↓ ~55.8% | [7] |

| Cognitive Decline (Escape Latency) | Improvement | ↓ ~69.2% | [7] |

NAT has also shown promise in models of amyotrophic lateral sclerosis (ALS), where it delays disease onset and extends survival in transgenic mice.[8] The neuroprotective effects of NAT are attributed to its dual mechanism of action: inhibition of cytochrome c release from mitochondria and antagonism of the neurokinin-1 receptor (NK-1R).[1][8]

Intermediate in Peptide Synthesis

The protected nature of this compound makes it a useful building block in solid-phase peptide synthesis (SPPS).[][3][9][10] The N-acetyl group prevents unwanted reactions at the N-terminus, while the methyl ester protects the C-terminus. This allows for the incorporation of the tryptophan moiety into a peptide chain, after which the protecting groups can be removed under specific conditions.

Key Signaling Pathways

The biological activity of derivatives of this compound, particularly N-acetyl-L-tryptophan, involves the modulation of critical inflammatory signaling pathways.

Inhibition of the TLR4/NLRP3 Inflammasome Pathway

One of the key mechanisms underlying the anti-inflammatory effects of NAT is the inhibition of the Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling cascade. This pathway is a central driver of sterile inflammation in many diseases.

Conclusion

This compound is a valuable and versatile precursor in drug discovery, primarily owing to its role as a stable, lipophilic derivative of L-tryptophan. Its straightforward synthesis and its position as a direct precursor to the potent neuroprotective and anti-inflammatory agent, N-acetyl-L-tryptophan, underscore its importance. For researchers in drug development, this compound represents a key starting material for exploring novel therapeutics targeting neurodegenerative and inflammatory diseases. Future research will likely focus on leveraging this precursor to develop new chemical entities with improved pharmacokinetic profiles and enhanced efficacy.

References

- 1. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 7. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

Exploring the Neuroprotective Potential of Methyl N-acetyl-L-tryptophanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the neuroprotective potential of Methyl N-acetyl-L-tryptophanate and its parent compound, N-acetyl-L-tryptophan (L-NAT). While direct experimental evidence for the neuroprotective effects of this compound is currently limited, this document focuses on the extensive research demonstrating the significant neuroprotective properties of L-NAT in various preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. The guide details the dual mechanism of action of L-NAT, involving the antagonism of the neurokinin-1 receptor (NK-1R) and the inhibition of the mitochondrial intrinsic apoptosis pathway. Detailed experimental protocols, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development in this promising area. The potential advantages of the methyl ester form, such as enhanced lipophilicity and blood-brain barrier permeability, are also discussed as a rationale for future investigation.

Introduction

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease represent a significant and growing unmet medical need. The pathological hallmarks of these diseases include progressive neuronal loss, neuroinflammation, and mitochondrial dysfunction. N-acetyl-L-tryptophan (L-NAT) has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action.[1][2] L-NAT is an antagonist of the neurokinin-1 receptor (NK-1R), a key player in neuroinflammation, and also acts as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic apoptotic pathway.[1][3]

This compound, the methyl ester derivative of L-NAT, is hypothesized to possess enhanced physicochemical properties, such as increased lipophilicity, which may lead to improved central nervous system (CNS) penetration. Esterification of carboxylic acids is a common strategy in drug design to improve pharmacokinetic properties.[4] While direct neuroprotective studies on this compound are scarce, its potential as a more brain-penetrant prodrug of L-NAT warrants thorough investigation. This guide will primarily focus on the robust preclinical data available for L-NAT, providing a solid foundation for exploring the therapeutic potential of its methyl ester derivative.

Synthesis of this compound

The synthesis of amino acid methyl esters is a well-established chemical transformation. A common method involves the reaction of the corresponding amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.[5]

General Protocol for the Synthesis of Amino Acid Methyl Ester Hydrochlorides:

A series of amino acid methyl ester hydrochlorides can be prepared by reacting the amino acid with methanol at room temperature in the presence of trimethylchlorosilane. This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids, typically resulting in good to excellent yields.[5]

Quantitative Data on the Neuroprotective Effects of N-acetyl-L-tryptophan (L-NAT)

The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective efficacy of L-NAT in models of ALS and Alzheimer's disease.

Table 1: In Vitro Neuroprotective Efficacy of L-NAT in an ALS Cell Model

| Cell Line | Insult | Compound | Concentration Range | Key Findings | IC50 | Reference |

| NSC-34 (motor neuron-like) | H₂O₂ | L-NAT | 0.001–10 nM, 0.1–300 µM | Significantly inhibited H₂O₂-induced cell death. | 0.3 µM | [3] |

| Primary Motor Neurons | H₂O₂ | L-NAT | 0.001–10 nM, 0.1–300 µM | Significantly inhibited H₂O₂-induced cell death. | 16 nM | [3] |

Table 2: In Vivo Neuroprotective Efficacy of L-NAT in an ALS Mouse Model

| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings | Reference |

| mSOD1(G93A) Transgenic Mice | L-NAT | 10 and 30 mg/kg | Intraperitoneal (i.p.) | From 60 days of age until death | Delayed disease onset, extended survival, and ameliorated motor performance deterioration. | [3][6] |

Table 3: In Vivo Neuroprotective Efficacy of L-NAT in an Alzheimer's Disease Rat Model

| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings | Reference |

| Aβ 1-42 oligomer-induced rats | L-NAT | 30 and 50 mg/kg | Intraperitoneal (i.p.) | - | Lowered cognitive decline, downregulated TNF-α, IL-6, and substance P levels. | [2][7] |

| Aluminum chloride (AlCl₃)-induced dementia rats | L-NAT | 50 mg/kg | - | 28 days | Significantly improved spatial memory deficits. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

In Vitro Model of Amyotrophic Lateral Sclerosis

Cell Line and Culture: The NSC-34 cell line, a hybrid of motor neuron-enriched embryonic mouse spinal cord cells and mouse neuroblastoma, is a widely used model for studying motor neuron biology.[8] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS).[8][9] For differentiation studies, the culture medium is switched to one with a lower FCS concentration.[9]

Induction of Oxidative Stress: Oxidative stress is a key pathological feature of ALS. In the NSC-34 model, this is often induced by exposing the cells to hydrogen peroxide (H₂O₂). A typical protocol involves treating the cells with H₂O₂ at concentrations ranging from 20 µM to 500 µM for various durations (e.g., 30 minutes to 48 hours) to induce cell death.[9][10]

Assessment of Neuroprotection: The neuroprotective effect of L-NAT is assessed by its ability to rescue cells from H₂O₂-induced death.

-

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a common method to quantify cell viability.[10]

-

Quantification of Apoptosis: Apoptosis can be measured by detecting the release of cytochrome c from mitochondria into the cytoplasm and the activation of caspases (e.g., caspase-3, -9) using Western blotting or specific activity assays.[1][11]

In Vivo Model of Amyotrophic Lateral Sclerosis

Animal Model: The mSOD1(G93A) transgenic mouse model is a well-established model of ALS that exhibits a phenotype resembling the human disease, including progressive motor neuron loss.[3][12]

Treatment Protocol: L-NAT is typically administered to mSOD1(G93A) mice via intraperitoneal (i.p.) injection. Treatment often starts at a presymptomatic age (e.g., 60 days) and continues until the experimental endpoint.[3][12]

Behavioral Assessment: Motor function and disease progression are monitored using tests such as the rotarod test to assess motor coordination and endurance.[12]

Histological and Molecular Analysis: At the end of the study, spinal cord and brain tissues are collected for analysis.

-

Motor Neuron Counts: The number of surviving motor neurons in the spinal cord is quantified using histological staining (e.g., Nissl staining).[3]

-

Analysis of Apoptotic and Inflammatory Markers: The expression levels of proteins involved in apoptosis (e.g., cytochrome c, caspases) and inflammation (e.g., GFAP, Iba1) are determined by immunohistochemistry and Western blotting.[3]

In Vivo Model of Alzheimer's Disease

Animal Model: An Alzheimer's-like pathology can be induced in rats by intracerebroventricular (i.c.v.) injection of amyloid-β (Aβ) 1-42 oligomers, which are known to be a primary neurotoxic species in the disease.[2][7]

Treatment Protocol: Following the induction of the disease phenotype, rats are treated with L-NAT, typically via i.p. injections.[7]

Cognitive Assessment: Spatial learning and memory are evaluated using the Morris water maze test, where a reduction in escape latency and an increase in platform entries indicate improved cognitive function.[7]

Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and frontal cortex) are collected to measure levels of inflammatory markers (e.g., TNF-α, IL-6, substance P), acetylcholinesterase activity, and the phosphorylation status of proteins like NF-κB and Tau.[2][7]

Signaling Pathways and Mechanism of Action

The neuroprotective effects of L-NAT are attributed to its dual action on two key pathways implicated in neurodegeneration: the neurokinin-1 receptor (NK-1R) signaling pathway and the mitochondrial intrinsic apoptosis pathway.

Antagonism of the Neurokinin-1 Receptor (NK-1R) Signaling Pathway

Substance P (SP) is a neuropeptide that, upon binding to its high-affinity receptor NK-1R, triggers a cascade of inflammatory events.[13][14] This signaling is implicated in the pathogenesis of several neurodegenerative diseases. L-NAT acts as an antagonist of the NK-1R, blocking the binding of SP and thereby inhibiting downstream pro-inflammatory signaling. This includes the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[13][15] This pathway ultimately contributes to the activation of pro-inflammatory transcription factors and the release of inflammatory cytokines.

Caption: L-NAT antagonizes the NK-1R, blocking Substance P-mediated inflammatory signaling.

Inhibition of the Mitochondrial Intrinsic Apoptosis Pathway

Mitochondrial dysfunction is a central event in neuronal apoptosis. A key step in this process is the opening of the mitochondrial permeability transition pore (mPTP), which leads to the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol.[16][17] L-NAT has been shown to inhibit the release of cytochrome c, Smac/DIABLO, and AIF (apoptosis-inducing factor) from mitochondria.[1][11] This prevents the formation of the apoptosome and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[1]

Caption: L-NAT inhibits mitochondrial-mediated apoptosis by preventing mPTP opening.

The Potential of this compound: A Perspective

The esterification of a carboxylic acid to a methyl ester generally increases its lipophilicity.[4] This is because the polar carboxylic acid group is converted into a less polar ester group. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB). Therefore, it is plausible that this compound would exhibit greater CNS bioavailability compared to L-NAT. This could potentially lead to enhanced neuroprotective efficacy at lower systemic doses, reducing the risk of peripheral side effects.

While direct experimental data is needed to confirm this hypothesis, the established neuroprotective profile of L-NAT provides a strong rationale for the investigation of this compound as a next-generation neuroprotective agent.

Conclusion

N-acetyl-L-tryptophan has demonstrated significant neuroprotective effects in preclinical models of ALS and Alzheimer's disease through a dual mechanism involving NK-1R antagonism and mitochondrial protection. The data presented in this guide underscore its potential as a therapeutic candidate for these devastating neurodegenerative conditions. This compound, as a more lipophilic derivative, represents a logical next step in the development of this class of compounds, with the potential for improved pharmacokinetic properties and enhanced CNS efficacy. Further research is warranted to directly evaluate the neuroprotective potential of this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid Methyl Ester and Amino Acid Methyl Ester - SINOCHEM [sinocheme.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cedarlanelabs.com [cedarlanelabs.com]

- 9. The Motor Neuron-Like Cell Line NSC-34 and Its Parent Cell Line N18TG2 Have Glycogen that is Degraded Under Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. n-butylidenephthalide treatment prolongs life span and attenuates motor neuron loss in SOD1G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methyl N-acetyl-L-tryptophanate in Serotonin Pathway Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-acetyl-L-tryptophanate (Ac-Trp-OMe) is a derivative of the essential amino acid L-tryptophan, the metabolic precursor to the neurotransmitter serotonin. Due to its increased lipophilicity from the ester and acetyl groups, Ac-Trp-OMe is hypothesized to serve as a prodrug, potentially enhancing the bioavailability of tryptophan and thereby modulating serotonin synthesis. This technical guide explores the theoretical role of this compound within the serotonin pathway, summarizes the known biological activities of its parent compounds, and provides detailed, proposed experimental protocols for its investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of tryptophan derivatives in modulating serotonergic neurotransmission.

Introduction to the Serotonin Pathway

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in the regulation of mood, sleep, appetite, and various other physiological and psychological processes.[1] The synthesis of serotonin is dependent on the availability of its precursor, L-tryptophan, an essential amino acid obtained from the diet.[2] Dysregulation of the serotonin system is implicated in numerous neuropsychiatric disorders, including depression and anxiety.

The biosynthesis of serotonin from L-tryptophan is a two-step enzymatic process:

-

Hydroxylation: The rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH) .[2]

-

Decarboxylation: 5-HTP is then rapidly converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC) .[1]

Serotonin is metabolized and inactivated by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).

This compound: A Hypothetical Prodrug for Serotonin Synthesis

This compound is an acetylated and esterified derivative of L-tryptophan.[] It is theorized that these chemical modifications increase its lipophilicity, which may enhance its absorption and ability to cross the blood-brain barrier.[4] Once in the bloodstream or central nervous system, it is hypothesized that endogenous esterases and amidases could hydrolyze the methyl ester and N-acetyl groups, respectively, to release L-tryptophan. This L-tryptophan would then be available to enter the serotonin synthesis pathway.

Proposed Metabolic Conversion of this compound

The proposed metabolic pathway for the conversion of this compound to L-tryptophan involves two key enzymatic steps:

-

De-esterification: The methyl ester group is hydrolyzed by non-specific esterases , which are abundant in the blood, liver, and brain, to yield N-acetyl-L-tryptophan (NAT).

-

De-acetylation: The N-acetyl group is then cleaved by amidases or acylases to release L-tryptophan.

This released L-tryptophan can then be taken up by serotonergic neurons and converted to serotonin.

Known Biological Activities of Related Tryptophan Derivatives

While direct experimental data on the biological effects of this compound on the serotonin pathway is limited, studies on the closely related compound, N-acetyl-L-tryptophan (NAT), have revealed several biological activities. It is important to note that these effects have not been directly linked to its role as a serotonin precursor.

| Compound | Biological Activity | Experimental Model | Reference |

| N-acetyl-L-tryptophan | Neuroprotective | In vitro models of amyotrophic lateral sclerosis | [5] |

| N-acetyl-L-tryptophan | Antagonist of neurokinin-1 receptor (NK-1R) | In vitro and in vivo models | [5] |

| N-acetyl-L-tryptophan | Anti-inflammatory effects | In vivo models | [6] |

| N-acetyl-L-tryptophan | Improved spatial memory deficits | Rat model of dementia | [6] |

Proposed Experimental Protocols

To validate the hypothesized role of this compound as a serotonin precursor, a series of in vitro and in vivo experiments are required.

In Vitro Enzymatic Conversion

Objective: To determine if this compound can be converted to L-tryptophan by enzymes present in physiologically relevant tissues.

Methodology:

-

Preparation of Liver Microsomes:

-

Incubation Assay:

-

Incubate this compound at various concentrations with the prepared liver microsomes in a temperature-controlled shaker.

-

Include necessary cofactors for enzymatic activity.

-

Collect samples at multiple time points.

-

-

Sample Analysis:

-

Terminate the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of this compound, N-acetyl-L-tryptophan, and L-tryptophan using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[9][10][11]

-

In Vivo Pharmacokinetic and Brain Penetration Studies

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and its ability to cross the blood-brain barrier.

Methodology:

-

Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

-

Compound Administration: Administer a known dose of this compound via intravenous (IV) and oral (PO) routes.

-

Sample Collection:

-

Collect blood samples at predetermined time points post-administration.

-

At the end of the study, euthanize the animals and collect brain tissue.

-

-

Sample Processing and Analysis:

-

Process blood samples to obtain plasma.

-

Homogenize brain tissue.

-

Extract this compound and its potential metabolites from plasma and brain homogenates.

-

Quantify the concentrations of the parent compound and metabolites using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and brain-to-plasma concentration ratio).

-

In Vivo Brain Microdialysis

Objective: To directly measure changes in extracellular serotonin and its metabolite, 5-HIAA, in the brain following administration of this compound.

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., the striatum or hippocampus) of the experimental animals.

-

Microdialysis Procedure:

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).[12]

-

-

Compound Administration and Sample Collection:

-

After establishing a stable baseline of extracellular serotonin and 5-HIAA levels, administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for serotonin and 5-HIAA concentrations using HPLC with electrochemical detection.[12]

-

Visualizations

Caption: The established enzymatic pathway for serotonin synthesis from L-tryptophan.

Caption: Proposed metabolic conversion of this compound to L-tryptophan.

Caption: Experimental workflow for in vivo microdialysis to assess serotonin levels.

Conclusion

This compound presents an intriguing possibility as a prodrug for enhancing serotonin synthesis. Its chemical structure suggests the potential for improved bioavailability compared to L-tryptophan. However, there is a clear need for rigorous experimental validation of this hypothesis. The protocols outlined in this guide provide a systematic approach to investigating the metabolism of this compound and its effects on the serotonin pathway. Successful demonstration of its conversion to L-tryptophan and subsequent increase in brain serotonin levels would open new avenues for its development as a therapeutic agent for serotonin-related disorders.

References

- 1. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 10. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Membrane Permeability of Ac-Trp-OMe: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles and experimental methodologies for assessing the membrane permeability of Nα-Acetyl-L-tryptophan methyl ester (Ac-Trp-OMe). This document outlines the theoretical basis of small molecule transport across biological membranes, details key experimental protocols, and presents available data for analogous compounds to infer the permeability characteristics of Ac-Trp-OMe.

Introduction to Membrane Permeability

The ability of a molecule to cross biological membranes is a critical determinant of its bioavailability and efficacy, particularly for drugs targeting intracellular components.[1][2] For small molecules like Ac-Trp-OMe, the primary mechanism of membrane translocation is often passive diffusion, governed by the molecule's physicochemical properties such as lipophilicity, size, and charge.[1][3] The "solubility-diffusion" model is a fundamental concept describing this process, where a molecule first partitions from the aqueous environment into the lipid bilayer, diffuses across the hydrophobic core, and then partitions back into the aqueous compartment on the other side.[1][3]

Ac-Trp-OMe, an acetylated and esterified derivative of the essential amino acid L-tryptophan, possesses increased hydrophobicity compared to its parent molecule.[] This modification is expected to enhance its membrane permeability, a crucial factor in its potential applications in peptide engineering and drug design.[]

Key Experimental Assays for Permeability Assessment

Two widely adopted in vitro methods for evaluating the membrane permeability of compounds are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[5][6] This assay is particularly useful for predicting passive, transcellular permeation and helps in understanding how a compound might be absorbed across various biological barriers.[5]

Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier that mimics the human small intestinal mucosa.[7][8][9][10] This model is more complex than PAMPA as it accounts for not only passive diffusion but also active transport and efflux mechanisms.[8][9][10]

Quantitative Data on Tryptophan Derivative Permeability

While specific quantitative permeability data for Ac-Trp-OMe was not found in the reviewed literature, studies on closely related tryptophan derivatives provide valuable insights into its expected behavior. Research on N-terminal protected tryptophan derivatives, a class to which Ac-Trp-OMe belongs, indicates that these compounds exhibit constant permeability coefficients in Caco-2 cell assays, a characteristic of passive diffusion.[11]

A study on N-acetyl-L-tryptophanamide, a structurally similar compound, using a PAMPA assay, reported a transport timescale of approximately 8 hours.[12][13] This suggests that while permeable, the process is not instantaneous and is influenced by the molecule's size and hydrophilicity.[12][13]

The following table summarizes the permeability characteristics of tryptophan and its derivatives based on available literature.

| Compound/Derivative Class | Assay | Key Findings | Reference |

| N-terminal protected Trp derivatives | Caco-2 | Showed similar and constant permeability coefficients, indicative of passive transport. | [11] |

| N-acetyl-L-tryptophanamide | PAMPA | The timescale for permeation was measured to be approximately 8 hours. | [12][13] |

| L-Tryptophan (Trp) | Caco-2 | Permeability is concentration-dependent, suggesting the involvement of active transport mechanisms. | [11] |

| Tryptophan-NH2 | Caco-2 | Similar to L-Tryptophan, showed concentration-dependent permeability. | [11] |

Experimental Protocols

PAMPA Protocol

The following is a generalized protocol for the Parallel Artificial Membrane Permeability Assay.

-

Preparation of the Donor and Acceptor Plates :

-

Compound Incubation :

-

The test compound, such as Ac-Trp-OMe, is dissolved in the donor solution at a specific concentration.

-

The donor plate is then placed on top of the acceptor plate, creating a "sandwich".[14]

-

This assembly is incubated at room temperature for a defined period, often with gentle shaking to ensure adequate mixing.[6]

-

-

Quantification :

-

Data Analysis :

-

The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (VA / (Area × time)) × ln(1 - [C]A / [C]eq)

Where:

-

VA is the volume of the acceptor well.

-

Area is the surface area of the membrane.

-

time is the incubation time.

-

[C]A is the concentration of the compound in the acceptor well at the end of the incubation.

-

[C]eq is the equilibrium concentration.

-

-

Caco-2 Permeability Assay Protocol

The following outlines a typical procedure for conducting a Caco-2 permeability assay.

-

Cell Culture and Monolayer Formation :

-

Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates.[7][8]

-

The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[7]

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[7][10]

-

-

Transport Experiment :

-

The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[7]

-

The test compound is added to the apical (donor) side to measure absorption (A to B transport) or to the basolateral (donor) side to measure efflux (B to A transport).[7][9]

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specific duration.[7]

-

-

Sample Analysis :

-

At the end of the incubation period, samples are collected from both the donor and receiver compartments.

-

The concentration of the test compound in the samples is quantified, typically by LC-MS/MS.[7]

-

-

Calculation of Apparent Permeability (Papp) :

-

The Papp value is calculated using the formula:

Papp = (dQ/dt) / (A × C0)

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor compartment.

-

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[9]

-

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.

Conceptual Model of Passive Diffusion

The following diagram illustrates the solubility-diffusion model for the passive transport of a small molecule like Ac-Trp-OMe across a lipid bilayer.

Conclusion

References

- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 5. PAMPA | Evotec [evotec.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 9. Caco-2 Permeability | Evotec [evotec.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. youtube.com [youtube.com]

- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

Spectroscopic Analysis of Methyl N-acetyl-L-tryptophanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl N-acetyl-L-tryptophanate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive summary of expected data, detailed experimental protocols, and logical workflows to aid in the characterization of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. The data is compiled based on known spectral characteristics of the parent compound, N-acetyl-L-tryptophan, and related tryptophan derivatives.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.60 | d | 1H | Ar-H |

| ~7.35 | d | 1H | Ar-H |

| ~7.15 | t | 1H | Ar-H |

| ~7.10 | t | 1H | Ar-H |

| ~7.05 | s | 1H | Ar-H (indole C2) |

| ~6.20 | d | 1H | Amide N-H |

| ~4.90 | m | 1H | α-CH |

| ~3.70 | s | 3H | O-CH₃ |

| ~3.30 | m | 2H | β-CH₂ |

| ~2.00 | s | 3H | CO-CH₃ |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | Ester C=O |

| ~169.5 | Amide C=O |

| ~136.0 | Ar-C |

| ~127.5 | Ar-C |

| ~123.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~119.5 | Ar-CH |

| ~118.5 | Ar-CH |

| ~111.0 | Ar-CH |

| ~109.5 | Ar-C |

| ~54.0 | α-CH |

| ~52.5 | O-CH₃ |

| ~28.0 | β-CH₂ |

| ~23.0 | CO-CH₃ |

Table 3: IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | Indole N-H Stretch |

| ~3300 | Strong, Broad | Amide N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | Ester C=O Stretch |

| ~1660 | Strong | Amide I C=O Stretch |

| ~1550 | Strong | Amide II N-H Bend |

| ~1450 | Medium | C-H Bend |

| ~1220 | Strong | C-O Stretch (Ester) |

| ~740 | Strong | Ortho-disubstituted Benzene Bend |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 260 | High | [M]⁺ (Molecular Ion) |

| 201 | Medium | [M - COOCH₃]⁺ |

| 130 | Very High | [Indole-CH₂]⁺ (Tropylium ion) |

| 86 | Medium | [CH(NHCOCH₃)CO]⁺ |

| 43 | High | [COCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with related compounds.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the die under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule.

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and the information they provide for structural elucidation.

Caption: Simplified metabolic context of this compound.

References

Methodological & Application

Application Notes and Protocols for Incorporating Modified Tryptophan Residues in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of N-acetyl and N-methyl modified tryptophan residues into synthetic peptides using solid-phase peptide synthesis (SPPS). While the direct use of "Methyl N-acetyl-L-tryptophanate" as a building block for peptide chain elongation in SPPS is not a standard procedure due to its protected N- and C-termini, this document will focus on the practical and widely used methods for achieving N-acetylation and N-methylation of tryptophan in peptides.[][2][3] These modifications are of significant interest in drug discovery and development as they can enhance peptide stability, modulate biological activity, and improve pharmacokinetic properties.[4]

Introduction to Tryptophan Modifications in SPPS

Tryptophan is a unique amino acid with an indole side chain that plays a crucial role in the structure and function of many peptides and proteins. Chemical modification of tryptophan residues can lead to peptides with novel properties.

-

N-acetylation: The addition of an acetyl group to the N-terminus of a peptide or the side chain of an amino acid can increase its stability against enzymatic degradation and alter its solubility and receptor-binding properties.[5] N-terminal acetylation is a common post-synthesis modification performed on the solid support.

-

N-methylation: The introduction of a methyl group to the backbone amide nitrogen of an amino acid residue can impart several desirable characteristics to a peptide, including increased resistance to proteolysis, enhanced membrane permeability, and conformational rigidity.[4][6][7] However, the coupling of N-methylated amino acids is often challenging due to steric hindrance.[4][8]

Understanding "this compound"

The compound "this compound" refers to Nα-Acetyl-L-tryptophan methyl ester (Ac-Trp-OMe).[][2][3] Its structure consists of an L-tryptophan core with an acetyl group protecting the α-amino group and a methyl ester protecting the C-terminal carboxylic acid.

Due to the absence of a free carboxylic acid for activation and coupling, and a protected N-terminus, Ac-Trp-OMe is not suitable for direct use as a building block for peptide chain elongation in standard Fmoc or Boc-based SPPS. It is, however, a useful compound for solution-phase synthesis and for studying the properties of modified tryptophan.[]

This guide will therefore focus on the established SPPS methods to incorporate N-acetyl and N-methyl tryptophan modifications.

Protocols for Incorporating Modified Tryptophan

N-Terminal Acetylation of Peptides Containing Tryptophan

N-terminal acetylation is performed on the fully assembled peptide while it is still attached to the solid support.

Experimental Protocol: On-Resin N-Terminal Acetylation

-

Resin Preparation: Following the final coupling and Fmoc-deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 5 mL per 100 mg of resin).

-

Acetylation Solution: Prepare a solution of 10% acetic anhydride in DMF. For a 0.1 mmol scale synthesis, this can be prepared by mixing 1 mL of acetic anhydride with 9 mL of DMF.

-

Acetylation Reaction: Add the acetylation solution to the washed peptide-resin and agitate at room temperature for 30-60 minutes.

-

Washing: After the reaction, drain the acetylation solution and wash the resin thoroughly with DMF (3 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL).

-

Monitoring: The completion of the acetylation can be monitored using a colorimetric test such as the Kaiser test, which should be negative, indicating the absence of free primary amines.

-